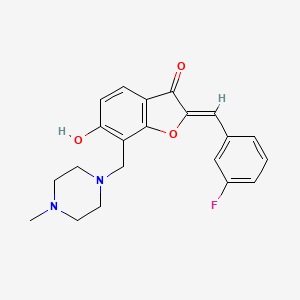
N-(2-chloro-5-ethoxyphenyl)-1-(prop-2-enoyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-ethoxyphenyl)-1-(prop-2-enoyl)piperidine-4-carboxamide is an organic compound with a complex structure that includes a piperidine ring, a carboxamide group, and a chloro-ethoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-ethoxyphenyl)-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Chloro-ethoxyphenyl Intermediate: The starting material, 2-chloro-5-ethoxyphenylboronic acid, is synthesized through a reaction involving 2-chloro-5-ethoxyphenylboronic acid and appropriate reagents.
Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving suitable precursors.
Coupling Reaction: The chloro-ethoxyphenyl intermediate is coupled with the piperidine derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloro-5-ethoxyphenyl)-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
N-(2-chloro-5-ethoxyphenyl)-1-(prop-2-enoyl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-5-ethoxyphenyl)-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-ethoxyphenylboronic acid: Shares the chloro-ethoxyphenyl moiety but lacks the piperidine and carboxamide groups.
N-Phenylthiazol-2-amines: Known for their enzyme inhibition properties, similar to the potential activity of N-(2-chloro-5-ethoxyphenyl)-1-(prop-2-enoyl)piperidine-4-carboxamide.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
N-(2-chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-3-16(21)20-9-7-12(8-10-20)17(22)19-15-11-13(23-4-2)5-6-14(15)18/h3,5-6,11-12H,1,4,7-10H2,2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVORUMFCOAQCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Cl)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidin-3-yl)benzoic acid](/img/structure/B2845482.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]-2-phenylacetamide](/img/structure/B2845485.png)


![9-Hydroxy-7-azaspiro[3.5]nonan-6-one](/img/structure/B2845489.png)
![2-Chloro-N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2845492.png)

![1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine](/img/structure/B2845495.png)
![5-((2-ethoxyethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2845496.png)
![N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2845497.png)
